KXX3WL2K5P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its primary therapeutic area is cardiovascular diseases , specifically targeting thrombosis .
ME-3277: is a small molecule drug initially developed by Meiji Seika Pharma Co., Ltd. It falls under the category of .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ME-3277 are not widely available in the public domain. industrial production methods likely involve complex organic synthesis.
- Researchers and pharmaceutical companies typically guard proprietary information related to synthesis and production.
Chemical Reactions Analysis
- ME-3277 may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not publicly documented.
Scientific Research Applications
- ME-3277 has been investigated for its potential applications in various fields:
Medicine: Its role in cardiovascular diseases, particularly thrombosis prevention.
Chemistry: Understanding its chemical properties and interactions.
Biology: Exploring its effects on cellular processes.
Industry: Potential applications in drug development and therapeutics.
Mechanism of Action
- ME-3277’s mechanism of action centers around its interaction with GP IIb/IIIa (Integrin alpha-IIb/beta-3) receptors.
- These receptors play a crucial role in platelet aggregation and clot formation.
- By antagonizing GP IIb/IIIa, ME-3277 inhibits platelet aggregation, reducing the risk of thrombosis.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are not readily available.
- Researchers may explore related GP IIb/IIIa antagonists to understand ME-3277’s uniqueness.
Properties
Molecular Formula |
C20H20N2O8S |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[2-(carboxymethoxy)-4-[2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonylamino)acetyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H20N2O8S/c23-13(8-22-20(28)17-6-12-7-21-4-3-16(12)31-17)11-1-2-14(29-9-18(24)25)15(5-11)30-10-19(26)27/h1-2,5-6,21H,3-4,7-10H2,(H,22,28)(H,24,25)(H,26,27) |
InChI Key |
NCPUFPHVKAPNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)NCC(=O)C3=CC(=C(C=C3)OCC(=O)O)OCC(=O)O |
Synonyms |
ME 3277 ME3277 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.